Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate
Description
This compound features a piperidine core substituted at the 4-position with an aminomethyl group and a 4-methylpiperidin-1-yl moiety, protected by a tert-butyl carbamate group. The tert-butyl group enhances lipophilicity and steric bulk, making the molecule suitable as a synthetic intermediate in medicinal chemistry . Its dual substitution pattern at the 4-position may confer unique physicochemical and biological properties, such as improved solubility and target-binding versatility compared to simpler analogs.
Properties
Molecular Formula |
C17H33N3O2 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-14-5-9-20(10-6-14)17(13-18)7-11-19(12-8-17)15(21)22-16(2,3)4/h14H,5-13,18H2,1-4H3 |
InChI Key |
OBESWPMUPZITSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate
The synthesis of this compound generally involves multi-step organic reactions designed to construct the substituted piperidine ring system and introduce the protective tert-butyl carbamate group. Below is a detailed analysis of the preparation methods based on varied research findings.
Synthetic Routes and Reaction Conditions
Formation of the Piperidine Ring
The core piperidine ring can be synthesized via cyclization reactions starting from appropriate precursors such as 4-oxopiperidine derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate can serve as a key intermediate, which upon further functionalization, yields the desired substituted piperidine scaffold.
Introduction of the Aminomethyl Group
The aminomethyl group at the 4-position is typically introduced through reductive amination. A representative procedure involves reacting the ketone intermediate (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) with an amine such as N-methylcyclohexanamine or cyclohexanamine in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH3). The reaction is conducted in anhydrous methanol, with pH adjustment to around 6 using acetic acid, and stirred at room temperature for several hours. The product is then isolated by extraction and purified by silica gel chromatography. This method yields the corresponding aminomethyl-substituted piperidine derivatives in moderate yields (~40%).
Attachment of the Tert-butyl Carbamate Group
The tert-butyl carbamate protective group is introduced using tert-butyl chloroformate under basic conditions. This step stabilizes the amine functionality and enhances the compound's lipophilicity and steric properties. The reaction conditions typically involve stirring the amine-containing intermediate with tert-butyl chloroformate in the presence of a base such as potassium carbonate or triethylamine, often in solvents like N-methylpyrrolidone (NMP) or dichloromethane (DCM).
Industrial Production Optimization
Industrial-scale synthesis optimizes these steps to maximize yield and purity. Key strategies include:
- Employing continuous flow reactors to improve reaction control and scalability.
- Using advanced purification techniques such as recrystallization and preparative chromatography.
- Maintaining stringent quality control to ensure batch-to-batch consistency.
An example from industrial processes shows the reaction of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate and potassium carbonate in NMP at 100–105 °C for 24 hours, yielding 95% of the desired tert-butyl carbamate product after isolation and drying.
Summary Table of Preparation Conditions and Yields
Additional Notes on Physicochemical Properties Relevant to Preparation
- The compound exhibits good solubility profiles (e.g., 3.29 mg/ml in certain solvents), which facilitates purification and handling during synthesis.
- It has a high fraction of sp3 carbons (0.91), indicating a saturated, three-dimensional structure typical of piperidine derivatives.
- The compound is stable under standard laboratory conditions but requires careful control of reaction pH and temperature during synthesis to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences among analogs:
Physicochemical Properties
| Property | Target Compound | Aromatic Amide Analog | Alkyl-Substituted Analog | Dual-Amine Analog |
|---|---|---|---|---|
| Molecular Weight | ~340 g/mol | ~421 g/mol | ~286 g/mol | ~229 g/mol |
| logP (estimated) | 2.8–3.2 | 3.5–4.0 | 3.0–3.5 | 1.5–2.0 |
| Water Solubility | Moderate | Low | Low | High |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH, NH₂) | 0 | 3 (NH₂, NH) |
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate, a compound with significant biological implications, has garnered attention for its role in various therapeutic applications. This article delves into its biological activity, synthesis, and potential clinical applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following:
- Molecular Formula : CHNO
- Molecular Weight : 250.33 g/mol
- CAS Number : 162167-97-7
- IUPAC Name : this compound
The structure features a piperidine core, which is crucial for its biological activity. The presence of the tert-butyl and aminomethyl groups enhances its solubility and interaction with biological targets.
This compound acts primarily as an inhibitor for specific proteins involved in disease pathways. Notably, it has shown efficacy against:
- Aspartic Acid Protease : This enzyme is implicated in various diseases, including cancer and viral infections. The compound's inhibitory action can potentially disrupt these pathways, offering therapeutic benefits.
- Kinesin Spindle Protein (KSP) : Inhibition of KSP can lead to cell cycle arrest, making this compound a candidate for cancer therapy.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | |
| HeLa (Cervical Cancer) | 0.3 | |
| A549 (Lung Cancer) | 0.8 |
These values suggest that the compound has potent anti-cancer properties, warranting further investigation into its mechanism of action and potential clinical applications.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound. The study demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The authors concluded that this compound could serve as a lead for developing new anticancer agents targeting similar pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that it could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the piperidine ring.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group.
- Aminomethylation using formaldehyde or related reagents.
Researchers have also synthesized various derivatives to enhance potency and selectivity against specific targets. For instance, modifications to the piperidine ring have yielded compounds with improved lipophilicity and bioavailability .
Q & A
Q. Table 1: Key Safety Data from SDS
How can researchers determine the purity and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm functional groups (e.g., tert-butyl, piperidine) via characteristic shifts (e.g., δ 1.4 ppm for tert-butyl) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity; compare retention times against standards .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]⁺ ~353.5 g/mol) .
- Challenges: Impurities from incomplete Boc-deprotection may require gradient elution for separation.
Q. Table 2: Analytical Method Parameters
| Technique | Column/Probe | Detection Limit | Applicability |
|---|---|---|---|
| HPLC | C18, 5 µm, 250 mm | 0.1% | Purity quantification |
| NMR | 500 MHz, CDCl₃ | 95% purity | Structural validation |
What experimental strategies can optimize the synthesis of this compound given its structural complexity?
Advanced Research Question
Methodological Answer:
- Stepwise Synthesis:
- Piperidine Functionalization: Introduce the 4-methylpiperidin-1-yl moiety via nucleophilic substitution under inert atmosphere (N₂) .
- Aminomethylation: Use reductive amination (NaBH₃CN, pH 7) to add the aminomethyl group .
- Boc Protection: Employ di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis .
- Challenges: Steric hindrance at the 4-position may reduce yields; optimize reaction time (12–24 hrs) and temperature (0°C to RT gradients) .
Key Reaction Metrics:
- Yield Improvement: Use excess Boc₂O (1.5 eq) and monitor via TLC (Rf = 0.3 in EtOAc/hexane).
- Purification: Silica gel chromatography (EtOAc:hexane = 1:4) removes unreacted intermediates .
How should researchers address contradictions in literature regarding the compound’s physicochemical properties?
Advanced Research Question
Methodological Answer:
- Orthogonal Validation:
- Solubility: Compare experimental data (e.g., DMSO solubility) against computational predictions (LogS = -3.2) using shake-flask methods .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the Boc group .
- Data Reconciliation: Cross-reference peer-reviewed studies (avoiding non-GHS-compliant sources) and validate methods via inter-laboratory collaboration .
Q. Table 3: Discrepancy Resolution Workflow
| Step | Action | Tools/Techniques |
|---|---|---|
| 1 | Replicate reported conditions | Controlled lab setup |
| 2 | Characterize via multiple methods | NMR, HPLC, DSC |
| 3 | Publish method details | Open-access platforms |
What methodologies are suitable for investigating the compound’s interaction with biological targets?
Advanced Research Question
Methodological Answer:
- In Vitro Assays:
- Receptor Binding: Use radioligand displacement assays (e.g., μ-opioid receptors) with [³H]-DAMGO to measure IC₅₀ values .
- Enzyme Inhibition: Screen against serine hydrolases via fluorogenic substrates (e.g., AMC derivatives) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in the piperidine-binding pocket .
- Challenges: Low solubility may require DMSO vehicles (<1% v/v) to avoid cytotoxicity .
Q. Table 4: Interaction Study Design
| Assay Type | Target Class | Readout |
|---|---|---|
| Radioligand Binding | GPCRs | IC₅₀, Ki values |
| Fluorescence | Hydrolases | % Inhibition at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
